molecular formula C14H9F3O B1307362 2-(Trifluoroacetyl)biphenyl CAS No. 302912-29-4

2-(Trifluoroacetyl)biphenyl

Cat. No. B1307362
M. Wt: 250.21 g/mol
InChI Key: WNFQLFHIGJVKMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07875622B2

Procedure details

A mixture of 1-biphenyl-2-yl-2,2,2-trifluoro-ethanone (300 mg, 1.2 mmol), borane tetrahydrofuran complexes (1.2 ml, 1M in THF, 1.2 mmol) and S-2-methyl-CBS-oxazaborolidine (0.24 ml, 1M in toluene, 0.24 mmol) in THF (8 ml) was stirred at room temperature over night. Several drops of concentrated HCl were added and the mixture was stirred for 30 minutes. The product was purified by SiO2 chromatography (hexane/ethyl acetate=100/0 to 3/1) to give 290 mg of 1-biphenyl-2-yl-2,2,2-trifluoro-ethanol (96% yield).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
S-2-methyl-CBS-oxazaborolidine
Quantity
0.24 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7](=[O:12])[C:8]([F:11])([F:10])[F:9].O1CCCC1.B>C1COCC1.Cl>[C:1]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]([OH:12])[C:8]([F:10])([F:11])[F:9] |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)C(C(F)(F)F)=O)C1=CC=CC=C1
Name
Quantity
1.2 mL
Type
reactant
Smiles
O1CCCC1.B
Name
S-2-methyl-CBS-oxazaborolidine
Quantity
0.24 mL
Type
reactant
Smiles
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The product was purified by SiO2 chromatography (hexane/ethyl acetate=100/0 to 3/1)

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)C(C(F)(F)F)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 290 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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